Cas no 1227385-02-5 ((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester is a naphthalene derivative with a hydroxyl group at the 4-position and an acetic acid methyl ester moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and fine chemicals. Its structural features enable further functionalization, making it valuable for constructing complex molecular frameworks. The ester group enhances solubility in organic solvents, facilitating downstream reactions. The hydroxyl group offers a reactive site for modifications such as etherification or acylation. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies, ensuring broad utility in research and industrial applications.
(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester structure
1227385-02-5 structure
商品名:(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester
CAS番号:1227385-02-5
MF:C13H12O3
メガワット:216.232583999634
CID:4935432

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

    • Methyl 4-naphthol-2-acetate
    • methyl 2-(4-hydroxynaphthalen-2-yl)acetate
    • (4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester
    • (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester
    • インチ: 1S/C13H12O3/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7,14H,8H2,1H3
    • InChIKey: PWJMKZLTYBBRRJ-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC(CC(=O)OC)=CC2C=CC=CC=21

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 46.5

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219003250-250mg
Methyl 4-naphthol-2-acetate
1227385-02-5 98%
250mg
$720.80 2023-09-03
Alichem
A219003250-1g
Methyl 4-naphthol-2-acetate
1227385-02-5 98%
1g
$1685.00 2023-09-03
Alichem
A219003250-500mg
Methyl 4-naphthol-2-acetate
1227385-02-5 98%
500mg
$1029.00 2023-09-03

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 関連文献

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl esterに関する追加情報

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester and Its Significance in Modern Chemical Research

The compound with the CAS number 1227385-02-5, known as (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its naphthalene core substituted with a hydroxyl group at the 4-position and an acetic acid methyl ester at the 2-position, has garnered attention due to its versatile structural features and potential biological activities.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with naphthalene derivatives being particularly studied for their pharmacological properties. The presence of both hydroxyl and ester functional groups in (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester makes it a promising candidate for further chemical modifications, enabling the synthesis of novel derivatives with enhanced biological efficacy.

One of the most intriguing aspects of this compound is its potential role as a precursor in the synthesis of more complex molecules. Researchers have been investigating its reactivity under various conditions, including oxidation, reduction, and coupling reactions, which could lead to the development of new therapeutic agents. For instance, the hydroxyl group can be easily converted into other functional groups such as alcohols, ethers, or even sugars, while the ester moiety can be hydrolyzed to yield free carboxylic acids.

The pharmacological profile of (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester has also been a subject of intense study. Preliminary in vitro experiments suggest that this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its structural similarity to certain known bioactive molecules has prompted researchers to explore its potential as an antioxidant or even an anticancer agent.

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available naphthalene derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups with high precision. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.

In the context of drug discovery, the use of computational chemistry has become increasingly important. Molecular modeling studies have been conducted to understand the interactions between (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester and biological targets such as enzymes or receptors. These studies provide valuable insights into its binding affinity and mechanism of action, which are crucial for optimizing its pharmacological properties.

The regulatory landscape for new chemical entities like (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester is also an important consideration. Compliance with international standards ensures that the compound can be safely studied and potentially developed into a drug. Regulatory agencies require extensive documentation on its synthesis, purity, stability, and toxicological profile before it can be used in clinical trials.

The future prospects for this compound are promising. Ongoing research aims to expand its chemical space through innovative synthetic strategies and to validate its biological activity through preclinical studies. Collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in translating these findings into tangible therapeutic benefits for patients.

In conclusion, (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester (CAS no: 1227385-02-5) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover its full therapeutic potential, this compound is poised to make meaningful contributions to modern medicine.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.